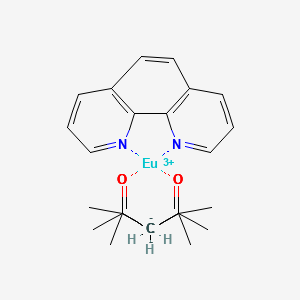![molecular formula C11H6BrNO B13155855 6-Bromobenzofuro[3,2-c]pyridine](/img/structure/B13155855.png)
6-Bromobenzofuro[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromobenzofuro[3,2-c]pyridine is a heterocyclic compound that features a fused benzofuran and pyridine ring system with a bromine atom at the 6-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromobenzofuro[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of methyl 2-(chloromethyl)-3-furoate and salicylonitriles. The reaction is conducted in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) solution at 60°C, yielding methyl 2-[(cyanophenoxy)methyl]-3-furoates. These intermediates are then heated with tert-butoxide (t-BuOK) in DMF solution at 65°C to produce the desired benzofuro[3,2-c]pyridine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromobenzofuro[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization Reactions: It can form additional ring structures through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (t-BuOK) in DMF are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuro[3,2-c]pyridine derivatives, while oxidation and reduction can modify the functional groups present on the compound.
Scientific Research Applications
6-Bromobenzofuro[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an endothelin receptor antagonist and P2X4 receptor modulator.
Biological Studies: The compound is studied for its antimicrobial and anti-inflammatory activities.
Chemical Biology: It is used in the design of molecular probes and inhibitors for various biological targets.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Bromobenzofuro[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, as an endothelin receptor antagonist, it binds to endothelin receptors, inhibiting their activity and thereby modulating vascular tone and blood pressure. As a P2X4 receptor modulator, it influences the receptor’s ion channel activity, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-b]pyridine: Another heterocyclic compound with a similar fused ring system but different substitution pattern.
Benzofuro[3,2-c]isoquinoline: Known for its antiviral and anti-inflammatory properties.
Furo[3,2-c]pyridine: Used in reversible control of protein transport and as melanin-concentrating hormone receptor antagonists.
Uniqueness
6-Bromobenzofuro[3,2-c]pyridine is unique due to the presence of the bromine atom, which can be further functionalized to create a wide range of derivatives. Its structural framework allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C11H6BrNO |
|---|---|
Molecular Weight |
248.07 g/mol |
IUPAC Name |
6-bromo-[1]benzofuro[3,2-c]pyridine |
InChI |
InChI=1S/C11H6BrNO/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9/h1-6H |
InChI Key |
JSVAVCJXNNKNBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


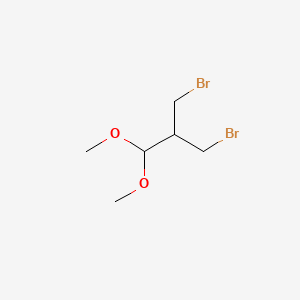
methanol](/img/structure/B13155783.png)
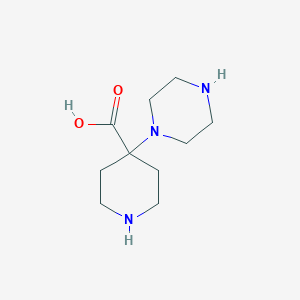
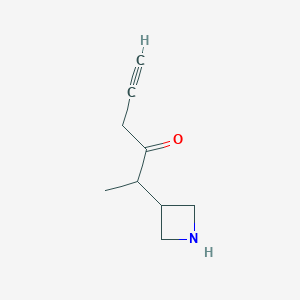
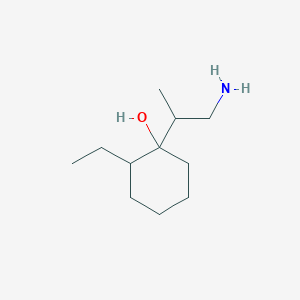
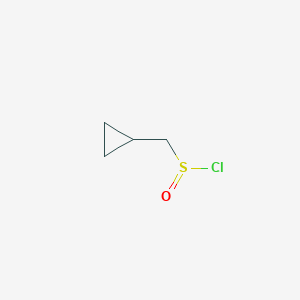
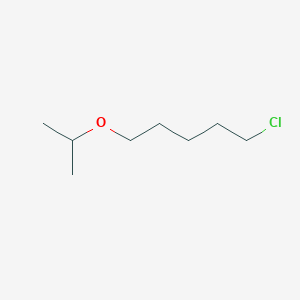
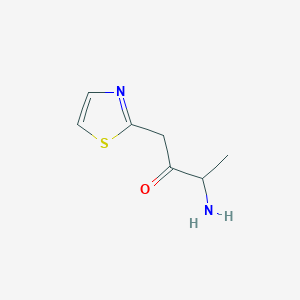
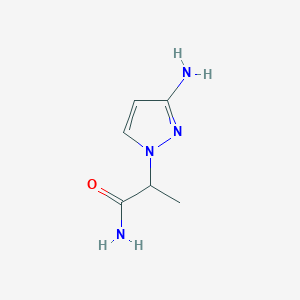
![{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13155822.png)
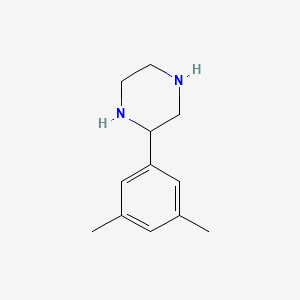
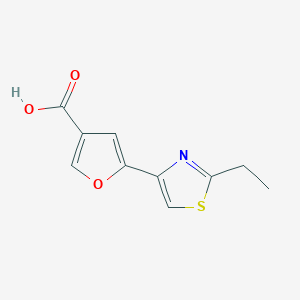
![2-[4-(Dimethylsulfamoyl)-2-(propan-2-yl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13155835.png)
